Bienvenue dans la boutique en ligne BenchChem!

CJ-15208

kappa opioid receptor radioligand binding selectivity profiling

CJ-15208 (also designated CJ-15,208; CAS 210236-47-8) is a naturally occurring, fermentation-derived macrocyclic tetrapeptide (cyclo[Phe-D-Pro-Phe-Trp]) first isolated from the fungus Ctenomyces serratus ATCC15502. It functions as a κ-opioid receptor (KOR) antagonist with a distinctive multifunctional opioid activity profile—exhibiting KOR antagonism alongside μ-opioid receptor (MOR) and KOR agonist activity—that differentiates it from both pure KOR antagonists and classical MOR agonists.

Molecular Formula C34H35N5O4
Molecular Weight 577.7 g/mol
Cat. No. B606706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCJ-15208
SynonymsCJ-15208;  CJ15208;  CJ 15208;  CJ-15,208;  CJ15,208;  CJ 15,208.c[Phe-D-Pro-Phe-Trp].
Molecular FormulaC34H35N5O4
Molecular Weight577.7 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6
InChIInChI=1S/C34H35N5O4/c40-31-27(18-22-10-3-1-4-11-22)37-33(42)30-16-9-17-39(30)34(43)29(19-23-12-5-2-6-13-23)38-32(41)28(36-31)20-24-21-35-26-15-8-7-14-25(24)26/h1-8,10-15,21,27-30,35H,9,16-20H2,(H,36,40)(H,37,42)(H,38,41)/t27-,28-,29-,30+/m0/s1
InChIKeyGIZJWWQFOGQPRY-GCXHJFECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CJ-15208 (CJ-15,208) – Macrocyclic Tetrapeptide Kappa Opioid Receptor Antagonist for Substance-Use Disorder & Analgesic Research Procurement


CJ-15208 (also designated CJ-15,208; CAS 210236-47-8) is a naturally occurring, fermentation-derived macrocyclic tetrapeptide (cyclo[Phe-D-Pro-Phe-Trp]) first isolated from the fungus Ctenomyces serratus ATCC15502 [1]. It functions as a κ-opioid receptor (KOR) antagonist with a distinctive multifunctional opioid activity profile—exhibiting KOR antagonism alongside μ-opioid receptor (MOR) and KOR agonist activity—that differentiates it from both pure KOR antagonists and classical MOR agonists [2]. Unlike the prototypical small-molecule KOR antagonists nor‑binaltorphimine (nor‑BNI) and JDTic, which produce extraordinarily long-lived antagonism lasting weeks to months, CJ‑15208 and its D‑Trp isomer are short‑acting and orally bioavailable with demonstrated blood–brain barrier penetration [3][4].

Why CJ-15208 Cannot Be Substituted by Generic KOR Antagonists in Mechanistic or Translational Research


Kappa opioid receptor antagonists are not a functionally interchangeable class. CJ‑15208 is distinguished from the widely used tool compounds nor‑BNI and JDTic by three critical parameters that render generic substitution invalid for many experimental designs: (i) duration of action—CJ‑15208 and its D‑Trp isomer produce short‑acting antagonism lasting <18 h, whereas nor‑BNI and JDTic induce KOR antagonism that persists for weeks to months after a single dose [1][2]; (ii) functional profile—CJ‑15208 acts as a multifunctional ligand with concurrent KOR antagonist and MOR/KOR agonist activity, while JDTic and aticaprant are pure antagonists [1]; and (iii) oral bioavailability combined with CNS penetration—a property not shared by all peptide KOR ligands and one that has been empirically demonstrated for CJ‑15208 through centrally administered agonist challenge experiments [3]. Using a generic long-acting KOR antagonist where a short-acting, orally active, multifunctional tool is required will confound temporal interpretation of behavioral pharmacology endpoints, particularly in reinstatement and stress‑response paradigms.

CJ-15208 (CJ-15,208) Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparator Data


KOR Binding Affinity and Opioid Receptor Selectivity: CJ-15208 vs. nor-BNI, JDTic, and Aticaprant

CJ-15208 exhibits an IC50 of 47 nM at the κ-opioid receptor (KOR), with approximately 5.5‑fold selectivity over the μ-opioid receptor (MOR; IC50 = 260 nM) and ~55‑fold selectivity over the δ-opioid receptor (DOR; IC50 = 2600 nM) in radioligand competition binding assays using cloned human receptors [1]. This selectivity window is substantially narrower than that of the high‑affinity small‑molecule KOR antagonists JDTic (Ki = 0.3 nM; >15,000‑fold selectivity over DOR) [2] and aticaprant (Ki = 0.81 nM; ~30‑fold over MOR, ~190‑fold over DOR) [3], and also distinct from nor‑BNI (Ki ≈ 0.12 nM at KOR; 27‑ to 29‑fold over MOR and DOR) [4]. The moderate selectivity of CJ-15208 underpins its multifunctional pharmacology, which is mechanistically different from the receptor‑silencing action of ultra‑selective antagonists.

kappa opioid receptor radioligand binding selectivity profiling opioid pharmacology

Duration of KOR Antagonist Action: Short-Acting CJ-15208 Isomers vs. Ultra-Long-Acting nor-BNI and JDTic

The D-Trp isomer of CJ-15208 ([D-Trp]CJ-15,208) produces dose‑dependent KOR antagonism lasting less than 18 h following intracerebroventricular (i.c.v.) administration in mice [1]. After oral (p.o.) administration, KOR antagonist activity endures less than 6 h for systemic U50,488 challenge and less than 12 h following subcutaneous (s.c.) administration [2]. In contrast, nor‑BNI produces KOR antagonism detectable for at least 28 days after a single i.c.v. dose (1 nmol) in the mouse tail‑flick test [3], and JDTic antagonism persists for weeks to months following a single systemic injection [4]. The ~100‑ to 1000‑fold difference in duration of action has profound implications: CJ‑15208‑based peptides allow repeated, reversible antagonist interventions within the same behavioral paradigm, while nor‑BNI and JDTic produce a persistent KOR‑silenced state that precludes within‑subject, crossover, or time‑course experimental designs.

duration of action behavioral pharmacology reinstatement cocaine use disorder stress-induced relapse

Oral Bioactivity and CNS Penetration: CJ-15208 vs. Non‑Peptide KOR Antagonists and Other Peptide Ligands

Orally administered CJ‑15208 (cyclo[Phe-D-Pro-Phe-Trp]) produced dose‑dependent antinociception and KOR antagonist activity in mice, and critically, antagonized the antinociceptive effect of a centrally administered KOR‑selective agonist (U50,488, i.c.v.), providing direct evidence of blood–brain barrier penetration and CNS KOR engagement [1]. Both CJ‑15208 and its D‑Trp isomer are stable to proteases in plasma and whole blood [2]. In contrast, while the non‑peptide antagonists nor‑BNI, JDTic, and aticaprant also exhibit oral bioavailability and CNS penetration, they are associated with extraordinarily prolonged KOR inactivation measured in weeks to months [3]. Among reported peptide KOR ligands, very few demonstrate confirmed oral activity combined with CNS exposure; CJ‑15208 represents one of the first and most thoroughly validated peptidic chemotypes with this property [1][2].

oral bioavailability blood-brain barrier CNS penetration peptide pharmacokinetics drug discovery

Multifunctional Opioid Receptor Activity Profile: CJ-15208 vs. Pure KOR Antagonists (JDTic, Aticaprant)

CJ‑15208 (natural L‑Trp isomer) exhibits a unique multifunctional profile: it acts as a KOR antagonist while simultaneously displaying MOR and KOR agonist activity in vivo, producing antinociception mediated by multiple opioid receptors in the mouse warm‑water tail‑withdrawal assay [1]. In contrast, JDTic is a pure KOR antagonist with no detectable agonist activity at any opioid receptor subtype (Ki = 0.3 nM at KOR; >15,000‑fold selective over DOR) [2], and aticaprant (LY‑2456302) is likewise a pure KOR antagonist (Ki = 0.81 nM) [3]. The D‑Trp isomer of CJ‑15208 shifts the functional balance toward primarily KOR‑selective antagonism with minimal agonist activity, while still retaining weak KOR agonism (<25% maximal antinociception) [4]. This stereochemistry‑dependent functional plasticity is not present in the rigid small‑molecule chemotypes of JDTic, nor‑BNI, or aticaprant. The multifunctional profile of CJ‑15208 has been demonstrated to prevent stress‑ and cocaine‑induced reinstatement of drug‑seeking behavior while producing antinociception without the respiratory depression characteristic of MOR‑selective agonists [5].

multifunctional opioid ligand KOR antagonist MOR agonist biased signaling analgesic substance use disorder

Respiratory Safety Profile: CJ-15208 Stereoisomers vs. Classical MOR Agonist Analgesics

In a comprehensive in vivo liability assessment, stereoisomers of CJ‑15208 (cyclo[Phe-D-Pro-Phe-Trp] series) were evaluated for respiratory depression, locomotor impairment, acute tolerance, and conditioned place preference in mice. The CJ‑15208 stereoisomers (L‑Trp configuration series) lacked significant respiratory effects, while the [D‑Trp]CJ‑15208 stereoisomers did not elicit antinociceptive tolerance upon repeated dosing [1]. This contrasts starkly with classical MOR agonist analgesics (e.g., morphine, fentanyl), which reliably produce dose‑limiting respiratory depression and analgesic tolerance [1]. The macrocyclic tetrapeptide scaffold thus decouples antinociception from respiratory suppression—a long‑standing challenge in opioid analgesic development. Among KOR antagonists specifically, respiratory safety profiling data are sparse; the CJ‑15208 series is one of the few KOR‑targeting chemotypes for which formal respiratory and tolerance liability assessment has been published alongside efficacy endpoints.

respiratory depression opioid safety analgesic side-effect profiling macrocyclic peptide

Synthetic Accessibility and Chemical Diversity: CJ-15208 Macrocyclic Scaffold vs. Morphinan and Phenylpiperidine KOR Antagonists

CJ‑15208 is a fermentation‑derived natural product whose total synthesis has been achieved via solid‑phase peptide synthesis (SPPS) of linear tetrapeptide precursors followed by solution‑phase cyclization, with molecular modeling guiding the selection of linear sequences that favor macrocycle formation [1]. Both L‑Trp and D‑Trp isomers were successfully synthesized, and both exhibit nanomolar KOR affinity (Ki ≈ 30–35 nM) [1][2]. This contrasts with the complex multistep synthetic routes required for morphinan‑derived antagonists (nor‑BNI, GNTI) and the multi‑step chiral resolution needed for JDTic. The peptidic nature of CJ‑15208 enables systematic SAR exploration via standard SPPS methods—alanine scanning [3], stereochemical permutation [4], and tryptophan substitution [5] have all been reported—providing a accessible and diversifiable chemical series not readily replicated with the rigid polycyclic frameworks of small‑molecule KOR antagonists.

solid-phase peptide synthesis macrocyclic peptide chemical diversity natural product medicinal chemistry structure-activity relationship

CJ-15208 (CJ-15,208) Optimal Procurement and Experimental Application Scenarios Based on Quantitative Differentiation Evidence


Short‑Duration, Reversible KOR Antagonism for Behavioral Pharmacology Reinstatement Paradigms

In mouse models of cocaine or morphine conditioned place preference (CPP) with extinction and stress‑ or drug‑induced reinstatement, CJ‑15208 and its D‑Trp isomer provide time‑delimited KOR antagonism (<18 h i.c.v.; <6 h p.o.) that enables repeated dosing within the same extinction–reinstatement cycle without carry‑over effects [1][2]. This is in contrast to nor‑BNI and JDTic, whose multi‑week duration of action precludes within‑subject crossover designs. Orally administered CJ‑15208 (30–60 mg/kg) prevented both stress‑ and cocaine‑induced reinstatement of extinguished cocaine CPP, and prevented stress‑induced reinstatement of morphine CPP [1][2].

Multifunctional Opioid Ligand Tool for Dissecting KOR Antagonism with Concurrent MOR/KOR Agonism in Analgesic Discovery

CJ‑15208 (L‑Trp isomer) is uniquely suited for pharmacological dissection of mixed opioid receptor signaling contributions to antinociception. It acts as a KOR antagonist with simultaneous MOR and KOR agonist activity—a profile not achievable with pure KOR antagonists (JDTic, aticaprant, nor‑BNI) [1]. Laboratories investigating opioid ligands with reduced side‑effect burdens can use CJ‑15208 as a probe to determine whether KOR blockade combined with partial MOR/KOR agonism produces antinociception with diminished respiratory depression, as documented for CJ‑15208 stereoisomers [2].

Macrocyclic Peptide Scaffold for Medicinal Chemistry SAR Expansion and Lead Optimization

CJ‑15208 serves as a validated starting point for systematic structure–activity relationship campaigns. The tetrapeptide scaffold permits variation at all four amino acid positions via standard solid‑phase peptide synthesis followed by solution cyclization [1]. Published alanine‑scan, stereoisomer, Trp‑substitution, and Phe‑analog libraries have identified analogs with Ki values ranging from 3.8–220 nM at KOR, mu/kappa selectivity ratios from 0.45–3.0, and functional profiles spanning pure KOR antagonism to dual KOR/DOR antagonism with antinociceptive tolerance prevention [2]. This SAR‑expansible peptidic chemotype is inaccessible from morphiñan or phenylpiperidine KOR antagonist starting points.

In Vivo Oral Dosing of a CNS‑Penetrant Peptide KOR Antagonist without Parenteral Administration

For studies requiring non‑invasive, oral administration of a KOR antagonist that reaches the CNS, CJ‑15208 (and its D‑Trp isomer) are among the limited set of peptidic KOR ligands with confirmed oral bioactivity and blood–brain barrier penetration, as evidenced by antagonism of centrally administered U50,488 following oral dosing in mice [1]. This property allows oral gavage protocols to replace intracerebroventricular cannulation or intravenous catheterization, reducing surgical burden and enabling higher‑throughput behavioral pharmacology experiments. PK studies with LC‑MS/MS quantification have been established and validated for the D‑Trp isomer, supporting further preclinical development [2].

Quote Request

Request a Quote for CJ-15208

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.